molecular formula C22H21NO4 B2826514 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2002257-09-0

2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2826514
CAS No.: 2002257-09-0
M. Wt: 363.413
InChI Key: CKOVLYIWQWFXDG-UHFFFAOYSA-N
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Description

2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a complex organic compound with the molecular formula C22H21NO4. This compound is characterized by its unique bicyclic structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is commonly used in organic synthesis and peptide chemistry due to its stability and reactivity.

Scientific Research Applications

2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and polymers.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Future Directions

The compound is part of a class of compounds that are useful for imaging and/or treatment of various types of cancers . This suggests that future research could focus on further exploring its potential uses in medical imaging and cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the Fmoc protecting group. The reaction conditions often require the use of strong bases, such as sodium hydride (NaH), and solvents like dimethylformamide (DMF). The final product is usually purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents. The process typically includes rigorous quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The Fmoc group provides stability and protects reactive sites during chemical reactions. The bicyclic structure allows for unique interactions with enzymes and proteins, making it valuable in biochemical studies. The pathways involved often include nucleophilic attack and electrophilic substitution .

Comparison with Similar Compounds

Similar Compounds

  • 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
  • 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
  • 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-carboxylic acid

Uniqueness

What sets 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid apart is its specific methyl substitution on the bicyclic core. This modification enhances its reactivity and stability, making it more suitable for certain synthetic applications compared to its analogs .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-21-11-22(12-21,19(24)25)23(13-21)20(26)27-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOVLYIWQWFXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2002257-09-0
Record name 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
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